molecular formula C11H23N3O4S2 B2651750 4-(Dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine CAS No. 2034335-93-6

4-(Dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine

Cat. No.: B2651750
CAS No.: 2034335-93-6
M. Wt: 325.44
InChI Key: KPWPJCMLBKCPBA-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine is a useful research compound. Its molecular formula is C11H23N3O4S2 and its molecular weight is 325.44. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

One study explored the adsorption and corrosion inhibition properties of piperidine derivatives, including those similar to 4-(Dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine, on iron corrosion. This research used quantum chemical calculations and molecular dynamics simulations to analyze global reactivity parameters and adsorption behaviors (Kaya et al., 2016).

Anticonvulsant Agents

Piperidyl indanone derivatives, related to the compound , were synthesized and evaluated for their anticonvulsant activity in animal models. These compounds demonstrated significant anticonvulsant profiles and also influenced GABA levels in the brain (Siddiqui et al., 2012).

Synthesis and Spectroscopy for Antitumor Evaluation

The synthesis of certain piperidine derivatives and their evaluation for antitumor activity was conducted. These compounds showed inhibitory effects on various tumor and normal cell lines, indicating potential for cancer treatment (Al-Omran et al., 2014).

Antimicrobial Activity

A study focused on the synthesis of novel piperidine derivatives and their antimicrobial activity. These compounds displayed significant activity against various microbial strains, showcasing their potential in antimicrobial applications (Desai et al., 2016).

Pharmacological Evaluation

Research on piperidine derivatives also extends to pharmacological evaluation. For instance, some studies synthesized and evaluated piperidine compounds for their potential as analgesics or opioid antagonists, relevant in treating pain and gastrointestinal disorders (Waters, 1978), (Zimmerman et al., 1994).

Properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O4S2/c1-13(2)20(17,18)12-10-3-6-14(7-4-10)11-5-8-19(15,16)9-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWPJCMLBKCPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.